molecular formula C13H14F2O4 B577690 2-(4-(Tert-butoxycarbonyl)phenyl)-2,2-difluoroacetic acid CAS No. 1211594-71-6

2-(4-(Tert-butoxycarbonyl)phenyl)-2,2-difluoroacetic acid

Cat. No.: B577690
CAS No.: 1211594-71-6
M. Wt: 272.248
InChI Key: QNCOPWJTLBRVJE-UHFFFAOYSA-N
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Description

2-(4-(Tert-butoxycarbonyl)phenyl)-2,2-difluoroacetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a phenyl ring, which is further substituted with a difluoroacetic acid moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Mechanism of Action

Target of Action

Compounds with similar structures, such as (4-{4-[(tert-butoxycarbonyl)amino]-2,2-bis(ethoxycarbonyl)butyl}phenyl)sulfamic acid, have been shown to interact with the receptor-type tyrosine-protein phosphatase beta .

Mode of Action

It’s worth noting that the compound belongs to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom, which could influence its interaction with its targets.

Biochemical Pathways

Compounds with similar structures have been used in peptide synthesis , suggesting that they may play a role in protein synthesis and metabolism.

Pharmacokinetics

It’s important to note that the ph strongly influences the rate of reaction of similar compounds, which is considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can significantly influence the rate of reaction of similar compounds . Therefore, care must be taken when considering these compounds for pharmacological purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Tert-butoxycarbonyl)phenyl)-2,2-difluoroacetic acid typically involves the introduction of the tert-butoxycarbonyl group to a phenyl ring followed by the incorporation of the difluoroacetic acid moiety. One common method involves the use of tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) to protect the phenyl ring. The difluoroacetic acid group can be introduced through a nucleophilic substitution reaction using appropriate fluorinating agents .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently. This method allows for precise control over reaction conditions, leading to high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Tert-butoxycarbonyl)phenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-(Tert-butoxycarbonyl)phenyl)-2,2-difluoroacetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for potential therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Similar Compounds

  • 4-(Tert-butoxycarbonyl)phenylboronic acid
  • 4-(Tert-butoxycarbonyloxy)phenylboronic acid pinacol ester
  • 4-(Tert-butoxycarbonyl)phenylboronic acid, pinacol ester

Uniqueness

2-(4-(Tert-butoxycarbonyl)phenyl)-2,2-difluoroacetic acid is unique due to the presence of both the tert-butoxycarbonyl protecting group and the difluoroacetic acid moiety. This combination imparts distinct reactivity and stability, making it valuable in synthetic and medicinal chemistry .

Properties

IUPAC Name

2,2-difluoro-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2O4/c1-12(2,3)19-10(16)8-4-6-9(7-5-8)13(14,15)11(17)18/h4-7H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCOPWJTLBRVJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677419
Record name [4-(tert-Butoxycarbonyl)phenyl](difluoro)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211594-71-6
Record name [4-(tert-Butoxycarbonyl)phenyl](difluoro)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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